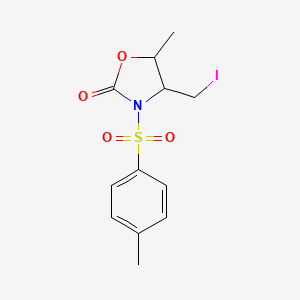
4-(Iodomethyl)-5-methyl-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Iodomethyl)-5-methyl-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidin-2-one is a complex organic compound that features a unique combination of functional groups, including an iodomethyl group, a methyl group, a sulfonyl group, and an oxazolidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Iodomethyl)-5-methyl-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Sulfonyl Group: The oxazolidinone intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Iodomethyl)-5-methyl-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidin-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl group and the oxazolidinone ring.
Hydrolysis: The oxazolidinone ring can be hydrolyzed under acidic or basic conditions to yield the corresponding amino alcohol and carbonyl compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, and thioethers.
Oxidation Products: Oxidation can yield sulfoxides or sulfones.
Hydrolysis Products: Hydrolysis typically yields amino alcohols and carbonyl compounds.
Aplicaciones Científicas De Investigación
4-(Iodomethyl)-5-methyl-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidin-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting bacterial infections and cancer.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with unique properties.
Biological Research: It serves as a tool for studying enzyme mechanisms and protein interactions due to its ability to form covalent bonds with biological molecules.
Mecanismo De Acción
The mechanism of action of 4-(Iodomethyl)-5-methyl-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidin-2-one involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The iodomethyl group is particularly reactive and can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity or disruption of protein function. The sulfonyl group also plays a role in enhancing the compound’s reactivity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylbenzenesulfonyl Chloride: This compound shares the sulfonyl group and is used in similar applications, particularly in organic synthesis.
Oxazolidinones: A class of compounds that share the oxazolidinone ring and are widely used as antibiotics.
Iodomethyl Compounds: Compounds containing the iodomethyl group are used in various chemical reactions and as intermediates in organic synthesis.
Uniqueness
4-(Iodomethyl)-5-methyl-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidin-2-one is unique due to the combination of functional groups it possesses, which imparts distinct reactivity and versatility in chemical synthesis and biological applications. Its ability to form covalent bonds with biological molecules makes it particularly valuable in medicinal chemistry and biological research.
Propiedades
Número CAS |
94953-05-6 |
|---|---|
Fórmula molecular |
C12H14INO4S |
Peso molecular |
395.22 g/mol |
Nombre IUPAC |
4-(iodomethyl)-5-methyl-3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H14INO4S/c1-8-3-5-10(6-4-8)19(16,17)14-11(7-13)9(2)18-12(14)15/h3-6,9,11H,7H2,1-2H3 |
Clave InChI |
KILLZIGGOJWFMM-UHFFFAOYSA-N |
SMILES canónico |
CC1C(N(C(=O)O1)S(=O)(=O)C2=CC=C(C=C2)C)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


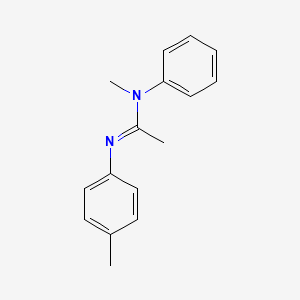
![1-(4-Bromophenyl)-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B14343853.png)
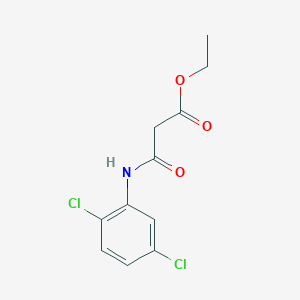
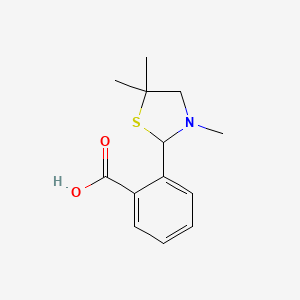
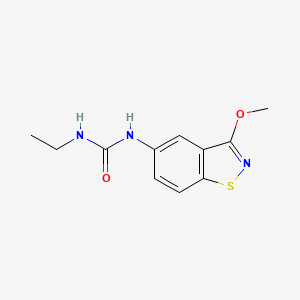
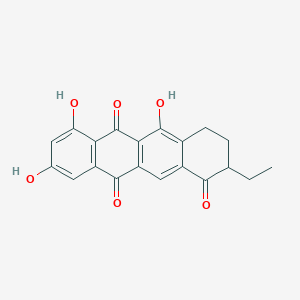

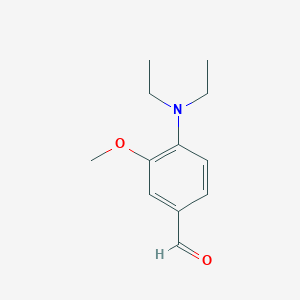
methanone](/img/structure/B14343892.png)
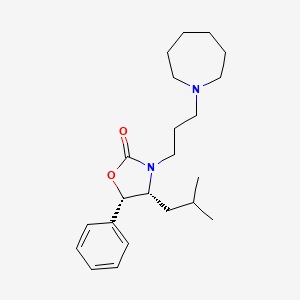
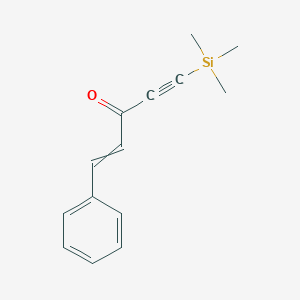
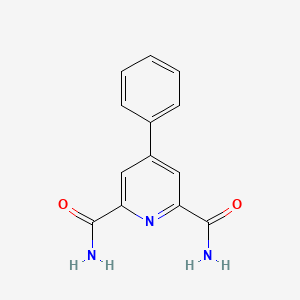
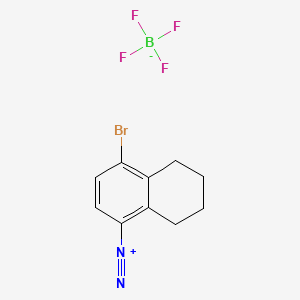
![3-tert-Butylbicyclo[3.3.1]nonan-9-one](/img/structure/B14343917.png)
